![molecular formula C24H20Br2N2Ni B6298133 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide CAS No. 659747-99-6](/img/structure/B6298133.png)
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide, also known as NNB-NiBr2, is a coordination compound of nickel and dibromide that has been studied in the scientific community for its potential applications in various fields, such as catalysis and drug delivery. It has been found to be a highly reactive and selective catalyst for various synthetic reactions, as well as having potential for use in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been studied for its potential applications in various scientific fields. It has been found to be a highly active and selective catalyst for various synthetic reactions, such as the synthesis of cyclic carbonates from epoxides and carbon dioxide, the synthesis of polyesters from cyclic carbonates and diols, and the synthesis of polyamides from cyclic carbonates and diamines. Additionally, 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been studied for its potential use in drug delivery systems, as it has been found to be a highly efficient and selective catalyst for the synthesis of various drug molecules.
Wirkmechanismus
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been found to catalyze various synthetic reactions through a two-step mechanism. The first step involves the formation of a nickel(II) complex of N-1-naphthyl-2-iminobutane, which then reacts with a substrate in the presence of dibromide to form a nickel-substrate complex. This complex then undergoes a ring-closing reaction to form the desired product.
Biochemical and Physiological Effects
Studies have shown that 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is non-toxic and does not have any adverse effects on humans or other organisms. Additionally, it has been found to be a highly efficient and selective catalyst for various synthetic reactions, making it a promising candidate for use in drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has several advantages for use in laboratory experiments. It is a highly efficient and selective catalyst for various synthetic reactions, making it ideal for use in drug delivery systems. Additionally, it is non-toxic and does not have any adverse effects on humans or other organisms, making it safe for use in experiments. However, it has some limitations, such as its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide. It could be used in the development of new catalysts for various synthetic reactions, such as the synthesis of polyesters, polyamides, and cyclic carbonates. Additionally, it could be used in the development of new drug delivery systems, as it has been found to be a highly efficient and selective catalyst for the synthesis of various drug molecules. Finally, it could be used in the development of new catalysts for the synthesis of other compounds, such as polymers and nanomaterials.
Synthesemethoden
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide can be synthesized via a two-step process. The first step involves the reaction of N-1-naphthyl-2-iminobutane with nickel(II) chloride hexahydrate in an aqueous solution. This reaction produces a nickel(II) complex of N-1-naphthyl-2-iminobutane, which is then reacted with dibromide in an aqueous solution to form 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide. This synthesis method is simple, economical, and can be easily scaled up for larger amounts of the compound.
Eigenschaften
IUPAC Name |
dibromonickel;2-N,3-N-dinaphthalen-1-ylbutane-2,3-diimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2.2BrH.Ni/c1-17(25-23-15-7-11-19-9-3-5-13-21(19)23)18(2)26-24-16-8-12-20-10-4-6-14-22(20)24;;;/h3-16H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSHWICXPBXTFR-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.